3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H17BrClNO It is a derivative of propanol, featuring an amino group, a bromomethylphenyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(4-bromo-3-methylphenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(3-chloro-4-methylphenyl)methyl]propan-1-ol hydrochloride
- 3-Amino-2-[(3-bromo-4-ethylphenyl)methyl]propan-1-ol hydrochloride
Uniqueness
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-methylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14;/h2-3,5,10,14H,4,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCONFUXXVMHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CN)CO)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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